2-Amino-4-oxo-3,4-dihydroquinazoline-6-carbonitrile is a heterocyclic compound characterized by the molecular formula . As a derivative of quinazoline, this compound has attracted considerable attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. It is particularly noted for its ability to act as an enzyme inhibitor, which is crucial in various biochemical pathways, including those involved in cancer progression and inflammation.
This compound belongs to the class of quinazolines, which are bicyclic structures composed of fused benzene and pyrimidine rings. Quinazolines are recognized for their significant roles in pharmaceuticals, often serving as precursors or building blocks for more complex medicinal compounds. The specific compound, 2-Amino-4-oxo-3,4-dihydroquinazoline-6-carbonitrile, is classified under heterocyclic compounds due to its cyclic structure containing nitrogen atoms.
The synthesis of 2-Amino-4-oxo-3,4-dihydroquinazoline-6-carbonitrile typically involves several steps:
In industrial settings, continuous flow reactors may be employed to enhance efficiency and yield during production. This method allows for better control over reaction conditions and scalability.
2-Amino-4-oxo-3,4-dihydroquinazoline-6-carbonitrile can undergo several chemical transformations:
Reagents commonly used in these reactions include:
The mechanism of action for 2-Amino-4-oxo-3,4-dihydroquinazoline-6-carbonitrile primarily involves its interaction with specific enzymes:
The physical properties of 2-Amino-4-oxo-3,4-dihydroquinazoline-6-carbonitrile include:
The chemical properties include:
These properties make it suitable for various applications in both research and industry .
2-Amino-4-oxo-3,4-dihydroquinazoline-6-carbonitrile has several significant applications:
Solid-phase synthesis (SPS) enables precise control over regioselectivity and simplifies purification for dihydroquinazoline derivatives. As demonstrated for analogous scaffolds, N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid serves as a key precursor immobilized on resins like Wang or Rink amide supports. Nucleophilic aromatic substitution (SNAr) with ammonia or amines introduces the 2-amino group, while cyclization forms the dihydroquinazoline core. Post-condensation modifications allow introduction of diverse substituents at N1 and C4 positions. A critical advancement involves acid-labile linkers (e.g., trityl-based) that enable cleavage under mild conditions (20% hexafluoroisopropanol/DCM), preserving the labile nitrile group [3].
Optimization challenges include managing steric hindrance during C6-functionalization. Electron-withdrawing groups (EWGs) at C6 (e.g., cyano) require attenuated reaction temperatures (0–25°C) to suppress epimerization. Quantitative conversion (>95%) is achieved using in situ FTIR monitoring to track nitrile incorporation kinetics [3].
Table 1: Solid Supports for Dihydroquinazoline Synthesis
Support Type | Linker Chemistry | Cleavage Condition | Yield Range | Key Advantage |
---|---|---|---|---|
Rink Amide MBHA | Amide | 95% TFA/H₂O | 65-78% | Compatibility with acid-stable nitriles |
Wang Resin | Ether | 20% HFIP/DCM | 70-85% | Mild conditions for cyano preservation |
Trityl Chloride | Carboxylate | 1% TFA/DCM | 75-92% | Minimal side-chain degradation |
Multi-component reactions (MCRs) provide efficient single-pot access to the quinazoline core, leveraging commercially available precursors like anthranilic acid, aldehydes, and cyanating agents. The Groebke–Blackburn–Bienaymé (GBB-3CR) reaction is particularly effective, combining 2-aminobenzamide, aldehydes, and trimethylsilyl cyanide (TMSCN) under Lewis acid catalysis (Sc(OTf)₃, 5 mol%) to yield 2-amino-3,4-dihydroquinazoline-6-carbonitriles. This method achieves excellent atom economy (87–92%) and regioselectivity by positioning the nitrile group exclusively at C6 due to electronic bias [9] [7].
Solvent-free variants using ball milling enhance sustainability: equimolar reactants with montmorillonite K-10 (10 wt%) yield 80–90% product in <30 minutes. Substrate scope limitations exist for sterically hindered aldehydes (e.g., 2,6-disubstituted aromatics), where yields drop to 45–55% [9].
Table 2: MCR Routes to Quinazoline-6-Carbonitriles
Reaction Type | Components | Catalyst | Temp/Time | Regioselectivity |
---|---|---|---|---|
GBB-3CR | 2-Aminobenzamide + R-CHO + TMSCN | Sc(OTf)₃ (5 mol%) | 80°C, 4h | C6-CN >95% |
Ugi-azide | Isocyanide + R-CHO + HN₃ + Anthranilic acid | None | rt, 24h | Mix of C6/C8 isomers |
Biginelli-type | Urea + β-ketoester + 2-Cyanobenzaldehyde | ZrO₂/SO₄²⁻ | 100°C, 6h | C6-CN exclusively |
Regioselective modification at C6/C8 positions is governed by electronic and steric factors. The C6 position in 2-amino-3,4-dihydroquinazoline exhibits higher electrophilicity due to conjugation with the C4 carbonyl, favoring nucleophilic attack. Directed ortho-metalation (DoM) using n-BuLi/TMEDA at −78°C enables halogenation (Br₂ or I₂) at C6 with >20:1 selectivity over C8. Subsequent cyanation employs CuCN/DMF (120°C) or Pd-catalyzed cross-coupling (Pd₂(dba)₃/Xantphos) with Zn(CN)₂ [7].
For late-stage diversification, protodeboronation-resistant boronates (e.g., MIDA-protected) allow Suzuki couplings at C6. Heteroaryl groups (pyridine, thiophene) are installed using Pd(OAc)₂/SPhos, maintaining the nitrile integrity (yields: 75–88%). Conversely, C8 functionalization requires blocking C6 with a removable directing group (e.g., pivaloyl), enabling bromination at C8 before nitrile introduction [7].
Direct cyanation methods avoid pre-functionalized precursors. Cooperative catalysis combines Lewis acids (AlCl₃) and phase-transfer catalysts (tetrabutylammonium bromide, TBAB) for electrophilic cyanation using N-cyano-N-phenyl-p-toluenesulfonamide (CNTs). Yields reach 85–90% in toluene/water biphasic systems (60°C, 8h). Alternatively, transition-metal-free cyanation employs in situ-generated aryl radicals from diazonium salts (ArN₂BF₄) and trimethylsilyl azide/copper(I) cyanide, achieving 70% regioselectivity for C6 [10] [6].
Enzyme-mediated approaches using Rhodococcus sp. nitrile hydratase mutants enable selective hydrolysis of dinitrile intermediates to monoamides, preserving the C6-CN group. This biocatalytic step achieves enantiomeric excess (>99% ee) for chiral dihydroquinazolines [10].
The high polarity of the nitrile group complicates isolation due to co-elution with unreacted starting materials (e.g., ammonium salts, cyanating agents). Counterintuitive solubility profiles arise in aqueous/organic systems: the target compound partitions into aqueous phases despite its hydrophobic ring system. Reverse-phase C18 chromatography with isocratic elution (MeCN/H₂O, 35:65 + 0.1% formic acid) resolves nitrile-containing quinazolines from polar impurities [4] [7].
Tautomerization artifacts occur during silica gel chromatography, where the 4-oxo group migrates, forming C4-hydroxy isomers. This is mitigated using neutral alumina or celite-loaded cartridges. Recrystallization optimizations reveal ethyl acetate/n-heptane (1:5) as optimal, yielding >99% pure crystals with characteristic FT-IR νC≡N at 2225 cm⁻¹ [7].
Table 3: Purification Methods for Quinazoline-6-Carbonitriles
Impurity Type | Separation Technique | Conditions | Recovery Yield | Purity |
---|---|---|---|---|
Unreacted ammonium acetate | Ion-exchange resin | Amberlyst-15 (MeOH wash) | >90% | ≥98% |
Cyanide salts | Chelation chromatography | Zn²⁺-impregnated silica | 85% | 97% |
Hydrolysis byproducts | RP-HPLC | C18, H₂O/MeCN + 0.1% HCO₂H | 75% | >99% |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7